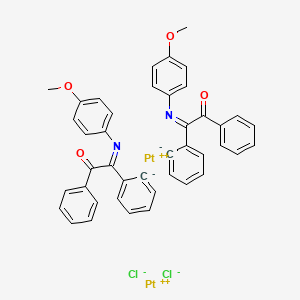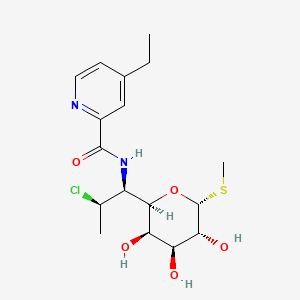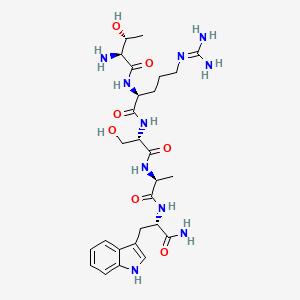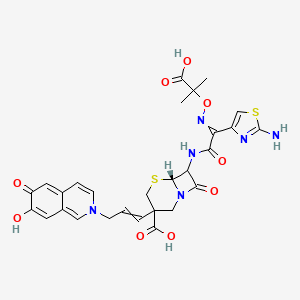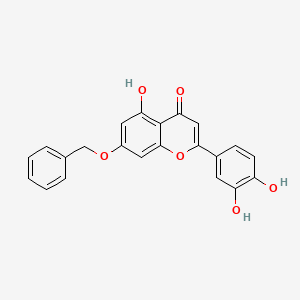
7-O-Benzyl Luteolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-Benzyl Luteolin is a derivative of Luteolin, a flavonoid widely present in the plant kingdom . Luteolin has shown in several research studies a range of pharmacological properties; anti-inflammatory, antioxidant, neuroprotective, and analgesic .
Synthesis Analysis
An effective approach was developed to biotransform luteolin glycosides in hydrophilic organic solvents . Bacillus cereus A46 cells showed high activity and stability in 5–20% (v/v) DMSO with 90–98% conversion rates of luteolin glycosides . The addition of DMSO greatly promoted the solubility of luteolin and further regulated the formation of the main products from five luteolin glycosides to luteolin 7-O-β-glucoside .
Molecular Structure Analysis
Luteolin with chemical formula C15H10O6 is a tetrahydroxyflavone in which the four hydroxy groups are present at positions 3′, 4′ 5, and 7 .
Chemical Reactions Analysis
The glycosylation reactions were conducted in 1/15 M Na2HPO4/KH2PO4 buffer (pH 6.47) containing 2% (w/v) harvested wet cells, 20% (w/v) sucrose, 970 μM luteolin and 20% (v/v) dimethyl sulfoxide (DMSO) . The reaction mixture was conducted at 30 °C with shaking at 200 rpm for 48 h .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
7-O-Benzyl Luteolin, a derivative of Luteolin, has shown significant anti-inflammatory activities. Luteolin itself, found in various plants, displays strong anti-inflammatory activity both in vitro and in vivo, targeting key transcription factors such as Src in the NF-κB pathway and MAPK in the AP-1 pathway (Aziz, Kim, & Cho, 2018).
Pharmacokinetics and Bioavailability
The pharmacokinetics and bioavailability of Luteolin and its derivatives, including 7-O-glucoside, have been studied. These derivatives are primarily hydrolyzed to Luteolin in the gastrointestinal tract before being absorbed into the systemic circulation, suggesting a significant impact on their effectiveness and potential applications (Lin, Pai, & Tsai, 2015).
Chromatographic Analysis Techniques
Analytical methods, including chromatographic techniques, have been developed for quantitative determination of Luteolin and its derivatives. These methods are crucial for establishing the quality of medicinal plant preparations containing Luteolin (Juszczak, Zovko-Končić, & Tomczyk, 2019).
Cancer Prevention and Therapy
Luteolin and its derivatives, including 7-O-Benzyl Luteolin, have potential as anticancer agents. They function by inducing apoptosis, inhibiting cell proliferation, and affecting cell survival pathways like PI3K/Akt and NF-κB (Lin, Shi, Wang, & Shen, 2008).
Antioxidant and Antitumor Efficacy
These compounds have shown promising antioxidant and antitumor properties. For instance, Luteolin demonstrated significant effects against lung carcinogenesis, indicating its broader potential in cancer treatment (Kasala, Bodduluru, Barua, & Gogoi, 2016).
Modulation of Signaling Cascades
Luteolin and its derivatives have been observed to modulate key signaling cascades involved in inflammatory responses. This includes the NF-κB/AP-1/PI3K-Akt pathway, which plays a crucial role in various cellular processes (Park & Song, 2013).
Anti-Allergic Activities
The anti-allergic activities of Luteolin, attributable to its anti-inflammatory and antioxidant properties, have also been studied. This includes the activation of antioxidative enzymes and suppression of pro-inflammatory substances (Seelinger, Merfort, & Schempp, 2008).
Wirkmechanismus
Luteolin exerts anticancer activity by downregulation of key regulatory pathways associated with oncogenesis, in addition to the induction of oxidative stress, cell cycle arrest, upregulation of apoptotic genes, and inhibition of cell proliferation and angiogenesis in cancer cells . It also affects the autophagy process to induce anti-tumor activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-phenylmethoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c23-16-7-6-14(8-17(16)24)20-11-19(26)22-18(25)9-15(10-21(22)28-20)27-12-13-4-2-1-3-5-13/h1-11,23-25H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOIESQGCUSOSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747119 |
Source


|
| Record name | 7-(Benzyloxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-O-Benzyl Luteolin | |
CAS RN |
1201808-24-3 |
Source


|
| Record name | 7-(Benzyloxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI)](/img/no-structure.png)
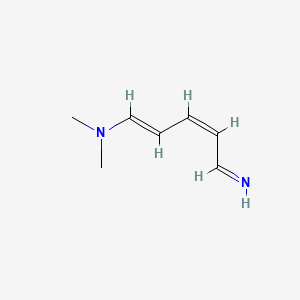


![2,2,2-Trifluoro-1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B589506.png)
